molecular formula C14H20N4O2 B3025832 8-(1H-benzotriazol-1-ylamino)-octanoic acid CAS No. 2428734-45-4

8-(1H-benzotriazol-1-ylamino)-octanoic acid

Cat. No. B3025832
CAS RN: 2428734-45-4
M. Wt: 276.33 g/mol
InChI Key: XRQULSHHDALTQA-UHFFFAOYSA-N
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Description

The compound “8-(1H-benzotriazol-1-ylamino)-octanoic acid” is a derivative of benzotriazole, which is a class of heterocyclic compounds . Benzotriazole derivatives have been found to be biologically active and are used in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the use of coupling reagents. For instance, benzotriazol-1-yl-oxytripyrrolidino phosphonium hexafluorophosphate (PyBOP) is a preferred coupling reagent for in situ activation . In another study, five novel [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives were synthesized by substituting corresponding amino acids .


Molecular Structure Analysis

Benzotriazole has a unique structure that contributes to its versatile biological properties. The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .


Chemical Reactions Analysis

Benzotriazole derivatives have been found to exhibit a broad range of biological activity. They are often used as bioisosteric replacements of some triazolic systems . The reaction efficiency and small number of side products of the acylation reactions allowed direct assay without purification .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Benzotriazole derivatives, including “8-(1H-benzotriazol-1-ylamino)-octanoic acid”, are known for their unique physicochemical properties and synthetic utility . They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties make them versatile synthons in organic chemistry, useful in the synthesis of complex structures .

Medicinal Chemistry

Benzotriazole derivatives have shown outstanding properties in medicinal chemistry . They have been used in the synthesis of molecules of varied biological and pharmaceutical importance . Their broad spectrum of biological properties makes them useful in the treatment of various conditions such as cancers, microbial infections, and psychotropic disorders .

Anticancer Activity

Some benzotriazole derivatives have shown potential as anticancer agents . Their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes them susceptible to bind with enzymes and receptors in biological systems .

Antimicrobial Activity

Benzotriazole derivatives have also demonstrated antimicrobial properties . They have been found to be effective against various bacterial and fungal strains .

Material Science

In the field of material science, benzotriazole derivatives have found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Their unique electronic, steric, and stereoelectronic properties make them suitable for these applications .

Photovoltaic Cells

Benzotriazole derivatives have been used in the development of photovoltaic cells . Their ability to absorb UV rays and their stability under a variety of conditions make them ideal for this application .

Future Directions

Benzotriazole derivatives continue to be of great interest in the pharmaceutical chemistry area due to their broad range of biological activity . Future research may focus on further exploring the biological properties of these compounds and developing new synthesis methods.

properties

IUPAC Name

8-(benzotriazol-1-ylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQULSHHDALTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1H-benzotriazol-1-ylamino)-octanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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